molecular formula C7H15ClFN B1448229 (3-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1374657-39-2

(3-Fluorocyclohexyl)methanamine hydrochloride

Cat. No. B1448229
M. Wt: 167.65 g/mol
InChI Key: CXEKKNCFGLFSQJ-UHFFFAOYSA-N
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Description

“(3-Fluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1374657-39-2 . It has a molecular weight of 167.65 . The compound is typically stored at 4 degrees Celsius and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for “(3-Fluorocyclohexyl)methanamine hydrochloride” is 1S/C7H14FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7H,1-5,9H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Fluorocyclohexyl)methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.65 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Dehydrohalogenation of Bromofluorocyclohexanes : Research by Hudlický (1986) explores the reactions of diastereomeric vicinal bromofluorocyclohexanes, a class of compounds related to (3-Fluorocyclohexyl)methanamine hydrochloride. They found that cis-1-Bromo-2-fluorocyclohexane eliminated hydrogen bromide, forming 1-fluorocyclohexene and a small amount of 3-fluorocyclohexene, while trans-1-Bromo-2-fluorocyclohexane preferentially eliminated hydrogen fluoride. This study provides insights into the chemical behavior of related fluorocyclohexyl compounds (Hudlický, 1986).

Pharmacological Research

  • Selective Inactivation of MAO-B : Danzin et al. (1989) studied alpha-silyl amines, including derivatives of methanamines similar to (3-Fluorocyclohexyl)methanamine hydrochloride, finding them to be potent inhibitors of rat brain MAO-B. This research suggests potential applications in neuropharmacology, particularly in the context of Parkinson's disease (Danzin et al., 1989).

Development of Novel Drug Candidates

  • Serotonin 5-HT1A Receptor-Biased Agonists : A study by Sniecikowska et al. (2019) on novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally related to (3-Fluorocyclohexyl)methanamine hydrochloride, found these compounds to be promising serotonin 5-HT1A receptor-biased agonists. This indicates potential applications in developing antidepressant drugs (Sniecikowska et al., 2019).

Medical Imaging and Photocytotoxicity

  • Iron(III) Complexes for Cellular Imaging : Basu et al. (2014) synthesized Iron(III) complexes, including those with methanamine derivatives, for use in cellular imaging and photocytotoxicity in red light. This research highlights potential applications in medical imaging and cancer therapy (Basu et al., 2014).

Analytical Chemistry

  • Spectrofluorimetric Assessment Using Terbium Doped in PMMA Matrix : A study by Attia et al. (2011) used a derivative of metoclopramide hydrochloride, similar to (3-Fluorocyclohexyl)methanamine hydrochloride, for the spectrofluorimetric determination. This method can be applied for accurate determination of certain compounds in pharmaceutical preparations and biological samples (Attia et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

(3-fluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEKKNCFGLFSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorocyclohexyl)methanamine hydrochloride

CAS RN

1374657-39-2
Record name (3-fluorocyclohexyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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